molecular formula C14H20ClNO B3096190 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride CAS No. 127342-15-8

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride

Cat. No.: B3096190
CAS No.: 127342-15-8
M. Wt: 253.77 g/mol
InChI Key: KKKNJGLDEDJFBE-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H22ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalenyloxy group and a pyrrolidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1-naphthol with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used in the synthesis include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include:

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated naphthalenyloxy-pyrrolidine derivatives.

    Substitution: Various substituted naphthalenyloxy-pyrrolidine compounds.

Scientific Research Applications

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors in biological systems, modulating their activity.

    Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-piperidine hydrochloride
  • 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-morpholine hydrochloride

Uniqueness

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h3,5,7,12,15H,1-2,4,6,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNJGLDEDJFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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